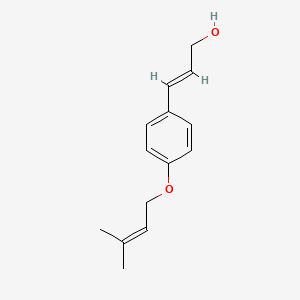

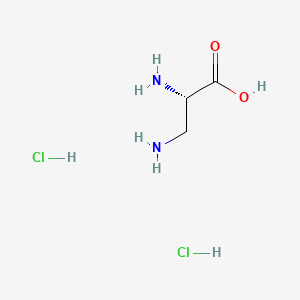

![molecular formula C8H5ClN2O2 B599703 9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione CAS No. 128455-49-2](/img/structure/B599703.png)

9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidines involves various methods . For instance, the synthesis of pyrido[2,3-d]pyrimidines involves different chemical transformations . An expeditious synthesis of related compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation .Molecular Structure Analysis

The molecular structure of “9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione” can be analyzed based on its spectroscopic data . The cation of the salt is almost co-planar as evidenced by the two conjugated rings with a dihedral angle of only 0.230° .Chemical Reactions Analysis

The chemical reactions of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .Physical And Chemical Properties Analysis

The physical and chemical properties of “9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione” can be analyzed based on its spectroscopic data . The IR spectrum of a related compound exhibited the characteristic sharp absorption band of carbonitrile functionality at 2219 cm−1 in addition to NH and C=O absorption bands at 3102 and 1654 cm−1, respectively .Future Directions

The future directions for “9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione” could involve the development of new pyrimidines as anti-inflammatory agents . The synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential area of research .

properties

IUPAC Name |

9-chloropyrido[1,2-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-2-1-3-11-7(13)4-6(12)10-8(5)11/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSJCZNMHGEBPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C2C(=CC=CN2C1=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704453 |

Source

|

| Record name | 9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione | |

CAS RN |

128455-49-2 |

Source

|

| Record name | 9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)

![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)

![3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B599633.png)

![6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine](/img/structure/B599635.png)

![[2,2'-Bipyridine]-4,4'-diyldiboronic acid](/img/structure/B599639.png)